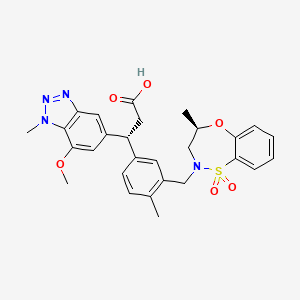

KI696 isomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNGJXBUEQNFBQ-XMSQKQJNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the KI696 Isomer: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the KI696 isomer, a stereoisomer of the potent Keap1-Nrf2 protein-protein interaction inhibitor, KI696. While KI696 is a high-affinity probe used to investigate the therapeutic potential of Nrf2 activation, its isomer serves as a crucial, less active control for rigorous scientific inquiry.[1] This document details the chemical structure and physicochemical properties of the this compound, places it in the context of the Keap1-Nrf2 signaling pathway, and outlines the experimental protocols necessary to characterize its bioactivity. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to cellular stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes.

Chemical Structure and Physicochemical Properties

The this compound and its active counterpart, KI696, are stereoisomers, meaning they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in stereochemistry is the determinant of their differential biological activity.

Chemical Structure

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₀N₄O₆S | [1] |

| Molecular Weight | 550.63 g/mol | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Biological Activity and Mechanism of Action

The this compound is characterized as a low-affinity probe for the Keap1-Nrf2 interaction, in stark contrast to the high-affinity binding of KI696.[1][2]

Differential Binding Affinity

The primary difference between KI696 and its isomer lies in their affinity for the Kelch domain of Keap1. The active KI696 binds with high affinity, potently disrupting the Keap1-Nrf2 interaction.

Table 2: Comparative Biological Activity of KI696 and its Isomer

| Compound | Target | Binding Affinity (Kd) | Activity | Reference |

| KI696 | Keap1 Kelch Domain | 1.3 nM | High-affinity inhibitor | [3] |

| This compound | Keap1 Kelch Domain | Not specified, described as "low affinity" | Less active/low-affinity probe | [1][2] |

The lower affinity of the this compound makes it an ideal negative control in experiments to ensure that the observed biological effects of KI696 are due to specific engagement of the Keap1-Nrf2 target.

Functional Consequences

Due to its potent disruption of the Keap1-Nrf2 interaction, KI696 leads to the stabilization and nuclear translocation of Nrf2, followed by the upregulation of Nrf2-dependent genes. In contrast, the this compound is expected to have a significantly reduced or negligible effect on this pathway at comparable concentrations.

Experimental Protocols

To characterize and compare the activity of the this compound and KI696, several in vitro and cell-based assays can be employed.

In Vitro Keap1-Nrf2 Interaction Assays

This assay is a common method to measure the binding affinity between two molecules in solution.[4]

-

Principle: A fluorescently labeled peptide derived from the Nrf2 binding motif is incubated with the Keap1 Kelch domain. In the bound state, the larger complex tumbles slower in solution, resulting in a higher fluorescence polarization signal. A competitive inhibitor like KI696 will displace the fluorescent peptide, leading to a decrease in the polarization signal.

-

Methodology:

-

Recombinant Keap1 Kelch domain protein and a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled) are incubated in an appropriate assay buffer.

-

Serial dilutions of the test compounds (KI696 and this compound) are added to the mixture.

-

The reaction is incubated to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

The IC₅₀ value, the concentration of the inhibitor that displaces 50% of the bound peptide, is calculated from the dose-response curve.

-

An ELISA-based format can also be used to quantify the protein-protein interaction.[5][6]

-

Principle: Recombinant full-length Keap1 protein is immobilized on a microplate. Nrf2 protein is then added, and its binding to Keap1 is detected using a specific primary antibody against Nrf2 and a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is proportional to the extent of Keap1-Nrf2 binding.

-

Methodology:

-

A 96-well plate is coated with recombinant Keap1 protein.

-

After blocking non-specific binding sites, serial dilutions of the test compounds are added, followed by the addition of recombinant Nrf2 protein.

-

The plate is incubated to allow for binding.

-

Unbound Nrf2 is washed away.

-

A primary antibody specific for Nrf2 is added, followed by an HRP-conjugated secondary antibody.

-

A chromogenic substrate is added, and the absorbance is measured to quantify the amount of bound Nrf2.

-

Cell-Based Nrf2 Activation Assays

This assay visually confirms the movement of Nrf2 from the cytoplasm to the nucleus upon pathway activation.

-

Principle: Cells are treated with the test compounds, and the subcellular localization of Nrf2 is determined using immunofluorescence microscopy.

-

Methodology:

-

Cells (e.g., HepG2) are cultured on coverslips or in imaging plates.

-

Cells are treated with KI696, this compound, or a vehicle control for a specified time.

-

Cells are fixed, permeabilized, and incubated with a primary antibody against Nrf2.

-

A fluorescently-labeled secondary antibody is used for detection.

-

Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Images are acquired using a fluorescence microscope, and the nuclear accumulation of Nrf2 is quantified.

-

This assay measures the transcriptional activity of Nrf2.[7]

-

Principle: A stable cell line is engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an ARE promoter. Activation of Nrf2 leads to the expression of the reporter gene, which can be quantified.[7]

-

Methodology:

-

ARE-reporter cells are seeded in a multi-well plate.

-

Cells are treated with serial dilutions of the test compounds.

-

After an appropriate incubation period, cells are lysed.

-

The activity of the reporter enzyme is measured using a luminometer or fluorometer.

-

The EC₅₀ value, the concentration that produces 50% of the maximal response, is determined.

-

Visualizations

Keap1-Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway and points of intervention.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing the differential activity of KI696 and its isomer.

Conclusion

The this compound is an indispensable tool for researchers studying the Keap1-Nrf2 signaling pathway. Its characterization as a low-affinity binder for Keap1, in contrast to the high-affinity KI696, allows for well-controlled experiments that can definitively attribute biological effects to the specific inhibition of the Keap1-Nrf2 protein-protein interaction. The experimental protocols outlined in this guide provide a robust framework for quantifying the differential activity of these stereoisomers and advancing our understanding of Nrf2-mediated cytoprotection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Nrf2 | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of KI696 Isomer in the Nrf2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of KI696, a potent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2, a master regulator of the cellular antioxidant response, is targeted for ubiquitination and subsequent proteasomal degradation by the Kelch-like ECH-associated protein 1 (Keap1). KI696 disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2, and the subsequent transcription of a battery of cytoprotective genes. This guide details the molecular interactions, downstream effects, and experimental methodologies used to characterize the activity of KI696, with a focus on its application as a chemical probe to study the Nrf2 signaling cascade. While a "less active" isomer of KI696 is commercially available, the majority of published research and the data presented herein pertain to the primary, more active compound.

Core Mechanism of Action: Inhibition of the Keap1-Nrf2 Interaction

KI696 functions as a high-affinity, non-covalent inhibitor of the protein-protein interaction between Keap1 and Nrf2.[1] This targeted disruption is the primary mechanism through which KI696 activates the Nrf2 pathway.

The Keap1 homodimer binds to Nrf2 through two distinct motifs in the Neh2 domain of Nrf2: a high-affinity ETGE motif and a lower-affinity DLG motif. This interaction facilitates the ubiquitination of lysine residues within the Neh2 domain, marking Nrf2 for degradation by the proteasome.[1][2]

KI696 binds to the Kelch domain of Keap1, the same domain that recognizes the Neh2 domain of Nrf2.[1] This competitive binding physically occludes the interaction between Keap1 and Nrf2. By preventing this association, KI696 effectively shields Nrf2 from Keap1-mediated ubiquitination and degradation.[1][2] The stabilized Nrf2 protein is then free to accumulate in the cytoplasm and translocate to the nucleus.

Once in the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins. This heterodimer then binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of target genes, initiating their transcription.[2][3] These genes encode for a variety of antioxidant and cytoprotective proteins, including enzymes involved in glutathione (GSH) synthesis and recycling, as well as drug-metabolizing enzymes.

References

- 1. Targeting NRF2 to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the KI-696 Isomer as a Negative Control: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the KI-696 isomer as a negative control in research targeting the Keap1-Nrf2 signaling pathway. Understanding the principles of appropriate negative controls is paramount for the validation of specific biological effects of active compounds like KI-696.

Core Concept: The Importance of a Negative Control

In drug discovery and biological research, a negative control is a sample or condition that is not expected to produce a response. The use of a stereoisomer, particularly an enantiomer with significantly reduced or no biological activity, is a powerful tool to demonstrate that the observed effects of the active compound are due to its specific interaction with the intended target and not due to off-target effects or the general chemical structure of the molecule.[1] The KI-696 isomer serves this purpose in studies involving the potent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, KI-696.

KI-696 is a high-affinity probe that disrupts the interaction between Keap1 and Nrf2, leading to the activation of the Nrf2-mediated antioxidant response.[2][3][4] Its isomer, on the other hand, is characterized as being significantly less active, making it an ideal negative control to ensure that the observed Nrf2 activation is a direct result of the specific stereochemical configuration of KI-696 binding to the Keap1 Kelch domain.[2][5]

Data Presentation: Comparative Activity of KI-696 and its Isomer

| Compound | Target | Assay Type | Activity Metric | Value | Reference |

| KI-696 | Keap1 Kelch Domain | Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 1.3 nM | [3][6] |

| Keap1-Nrf2 Interaction | Not Specified | IC50 | Not Specified | ||

| Nrf2 Target Gene Induction (NQO1) | Cellular Assay | EC50 | 22 nM | [4] | |

| Nrf2 Target Gene Induction (GCLM) | Cellular Assay | EC50 | 36 nM | [4] | |

| Nrf2 Target Gene Induction (HMOX1) | Cellular Assay | EC50 | 16 nM | [4] | |

| Nrf2 Target Gene Induction (TXNRD1) | Cellular Assay | EC50 | 27 nM | [4] | |

| KI-696 Isomer | Keap1 Kelch Domain | Not Specified | Binding Affinity/Activity | Low Affinity / Less Active | [2][5] |

Signaling Pathway: The Keap1-Nrf2 Axis

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low. Upon exposure to oxidative or electrophilic stress, or in the presence of a Keap1-Nrf2 PPI inhibitor like KI-696, the interaction between Keap1 and Nrf2 is disrupted. This leads to the stabilization and accumulation of Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense (e.g., NQO1, GCLM, HMOX1).

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of KI-696.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of KI-696 and validate the inactivity of its isomer.

Keap1-Nrf2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the Keap1-Nrf2 protein-protein interaction in a high-throughput format.

Principle: The assay measures the FRET between a terbium-labeled anti-His antibody bound to His-tagged Keap1 Kelch domain (donor) and a fluorescein-labeled Nrf2 peptide (acceptor). Disruption of the Keap1-Nrf2 interaction by an inhibitor like KI-696 leads to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20).

-

Reconstitute His-tagged Keap1 Kelch domain, FITC-labeled Nrf2 peptide, and Tb-labeled anti-His antibody in the assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of varying concentrations of KI-696 or the KI-696 isomer (typically in DMSO, with a final DMSO concentration of ≤1%) to the wells of a 384-well plate.

-

Add 5 µL of a pre-mixed solution of His-tagged Keap1 Kelch domain and Tb-labeled anti-His antibody to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of FITC-labeled Nrf2 peptide to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (fluorescein).

-

Calculate the ratio of the acceptor signal (520 nm) to the donor signal (495 nm).

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the Keap1-Nrf2 TR-FRET assay.

Nrf2 Nuclear Translocation by Immunofluorescence

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with an activator.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., A549 or primary bronchial epithelial cells) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with KI-696, the KI-696 isomer, or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash with PBST.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Nrf2 to determine the extent of translocation.

-

Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This technique measures the mRNA levels of Nrf2 target genes to confirm the functional outcome of Nrf2 activation.

Methodology:

-

Cell Treatment and RNA Extraction:

-

Plate cells in a 6-well plate and treat with KI-696, the KI-696 isomer, or a vehicle control for a specified time (e.g., 6-24 hours).

-

Lyse the cells and extract total RNA using a commercial kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., NQO1, GCLM) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.

-

Run the qPCR reaction on a real-time PCR system with appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Conclusion

The KI-696 isomer is an indispensable tool for researchers studying the Keap1-Nrf2 signaling pathway. Its lack of significant biological activity, in stark contrast to the potent KI-696, allows for the unambiguous attribution of observed effects to the specific inhibition of the Keap1-Nrf2 protein-protein interaction. The use of this negative control, in conjunction with the robust experimental protocols outlined in this guide, ensures the generation of high-quality, reproducible, and reliable data in the pursuit of novel therapeutics targeting this critical cytoprotective pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chiral resolution, determination of absolute configuration, and biological evaluation of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Stereoisomerism of Keap1-Nrf2 Protein-Protein Interaction Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI) is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] In response to oxidative or electrophilic stress, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent genes that encode a battery of cytoprotective proteins.[1][2] Consequently, the inhibition of the Keap1-Nrf2 PPI has emerged as a promising therapeutic strategy for a range of diseases characterized by oxidative stress and inflammation.

A significant number of small-molecule inhibitors targeting the Keap1-Nrf2 PPI have been developed. A crucial aspect of their development is the consideration of stereoisomerism, as the binding pocket of the Keap1 Kelch domain is chiral and often exhibits a high degree of stereoselectivity. This technical guide provides an in-depth overview of the role of stereoisomerism in the design and function of Keap1-Nrf2 PPI inhibitors, with a focus on quantitative data, experimental protocols, and signaling pathways.

Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, the homodimeric Keap1 protein sequesters Nrf2 in the cytoplasm by binding to two distinct motifs in the Neh2 domain of Nrf2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[1][3] This "hinge and latch" mechanism facilitates the ubiquitination of Nrf2 by the Cul3-Rbx1 E3 ubiquitin ligase complex, leading to its continuous degradation by the 26S proteasome.[1][4] Small-molecule inhibitors disrupt this interaction, allowing newly synthesized Nrf2 to accumulate, translocate to the nucleus, heterodimerize with small Maf proteins, and initiate the transcription of ARE-regulated genes.

References

- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Keap1-Nrf2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2][3] Upon exposure to stressors, reactive cysteine residues within Keap1 are modified, leading to a conformational change that abrogates its ability to mediate Nrf2 degradation.[2][3] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1][3][4] This orchestrated response upregulates a broad array of cytoprotective genes involved in detoxification, antioxidant defense, and maintenance of cellular redox homeostasis.[2][4] Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a key therapeutic target for a multitude of diseases characterized by oxidative stress, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][4][5] This guide provides a comprehensive technical overview of the core components, regulatory mechanisms, and experimental methodologies essential for studying this pivotal signaling cascade.

Core Signaling Pathway

Under homeostatic conditions, the Keap1 homodimer sequesters Nrf2 in the cytoplasm.[4] Keap1 facilitates the polyubiquitination of Nrf2 through the action of the Cul3-Rbx1 E3 ubiquitin ligase complex, marking Nrf2 for degradation by the 26S proteasome.[6] This continuous degradation results in a short half-life for the Nrf2 protein.[6]

When cells are exposed to oxidative or electrophilic insults, specific cysteine residues on Keap1 are modified.[2][3] This modification leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 ubiquitination.[2][3] As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[1][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to AREs, initiating the transcription of a wide range of cytoprotective genes.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the Keap1-Nrf2 signaling pathway, providing a valuable resource for computational modeling and experimental design.

Table 1: Protein Properties and Interactions

| Parameter | Value | Cell Type/System | Reference |

| Keap1-Nrf2 Binding Affinity (Kd) | |||

| Nrf2 (full length) - Keap1 | ~5 nM | In vitro | [7] |

| Nrf2 (Neh2 domain) - Keap1 | 5-26 nM | Various | [8] |

| 16-mer Nrf2 peptide - Keap1 Kelch domain | 23.9 nM (solution) | Surface Plasmon Resonance | [2][9] |

| 9-mer Nrf2 peptide - Keap1 Kelch domain | 352 nM (solution) | Surface Plasmon Resonance | [2][9] |

| Protein Half-life | |||

| Nrf2 (basal) | 7-18 min | Various cell lines | [4] |

| Nrf2 (stressed) | Prolonged significantly | Various cell lines | [4] |

| Keap1 (basal) | 12.7 h | In vitro | [1][4] |

| Keap1 (stressed) | 3.4 - 10.4 h | In vitro | [1] |

| Cellular Concentration | |||

| Nrf2 (basal, cytoplasmic) | 50,000-190,000 molecules/cell | Raw264.7 cells | [4] |

| Keap1 (basal, cytoplasmic) | 50,000-300,000 molecules/cell | Raw264.7 cells | [4] |

Table 2: Pathway Modulators

| Compound | Type | EC50/IC50 | Assay | Reference |

| Activators (Inducers) | ||||

| CDDO-Im | Activator | 0.41 µM (EC50) | ARE-luciferase reporter | [3] |

| Andrographolide | Activator | 17 µM (EC50) | ARE-luciferase reporter | [3] |

| trans-Chalcone | Activator | 18 µM (EC50) | ARE-luciferase reporter | [3] |

| Sulforaphane | Activator | 33 µM (EC50) | ARE-luciferase reporter | [3] |

| Curcumin | Activator | 36 µM (EC50) | ARE-luciferase reporter | [3] |

| Inhibitors | ||||

| Compound 19 | PPI Inhibitor | 18.31 nM (IC50) | Fluorescence Polarization | [10] |

| Compound 20 | PPI Inhibitor | 63.15 nM (IC50) | Fluorescence Polarization | [10] |

| Compound 21 | PPI Inhibitor | 28.6 nM (EC50) | ARE-luciferase reporter | [10] |

| Iridium (III) complex 1 | PPI Inhibitor | 1.09 µM (IC50) | Fluorescence Polarization | [11] |

| Compound p68 | Peptide PPI Inhibitor | 22 nM (IC50) | Fluorescence Polarization | [6] |

Key Experimental Protocols

Nrf2 Activation Assessment using a Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HepG2, AREc32) in a 96-well plate and allow them to adhere overnight.[12]

-

Transfect cells with a luciferase reporter plasmid containing multiple copies of the ARE sequence upstream of the luciferase gene. A co-transfection with a Renilla luciferase plasmid can be used for normalization. Commercially available kits often provide pre-engineered stable cell lines.[13][14]

-

-

Compound Treatment:

-

Lysis and Luminescence Measurement:

-

Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

-

Calculate the fold induction of Nrf2 activity relative to a vehicle control.

-

Determine the EC50 value for activators by plotting the fold induction against the compound concentration.

-

Analysis of Keap1-Nrf2 Interaction by Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if Keap1 and Nrf2 physically interact within the cell under different conditions.

Methodology:

-

Cell Lysis:

-

Treat cells as required (e.g., with an Nrf2 activator or inhibitor).

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[16]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads.

-

Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-Keap1) or a control IgG antibody overnight at 4°C.[16]

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours.[16]

-

-

Washing and Elution:

-

Wash the beads several times with IP wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody against the "prey" protein (e.g., anti-Nrf2) to detect its presence in the immunoprecipitated complex.

-

Also, probe for the bait protein (Keap1) to confirm successful immunoprecipitation.

-

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding to ARE

ChIP assays are employed to investigate the in vivo binding of Nrf2 to the ARE sequences of its target genes.

Methodology:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.[17]

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for Nrf2 or a control IgG overnight at 4°C.[17]

-

Add protein A/G beads to immunoprecipitate the Nrf2-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

DNA Analysis by qPCR:

-

Perform quantitative PCR (qPCR) using primers designed to amplify the ARE-containing promoter region of a known Nrf2 target gene (e.g., HMOX1, NQO1).[18]

-

Analyze the amount of immunoprecipitated DNA relative to the input DNA to quantify Nrf2 binding.

-

Western Blotting for Keap1 and Nrf2 Protein Levels

Western blotting is a fundamental technique to assess the total and subcellular levels of Keap1 and Nrf2 proteins.

Methodology:

-

Protein Extraction:

-

For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

For subcellular fractionation, use a nuclear/cytoplasmic extraction kit to separate nuclear and cytoplasmic proteins.[19]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[19]

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

-

Incubate the membrane with primary antibodies specific for Nrf2 and Keap1 overnight at 4°C. Use antibodies for loading controls like β-actin (for total/cytoplasmic lysates) or Lamin B1 (for nuclear lysates).[19]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

The Keap1-Nrf2 signaling pathway represents a highly dynamic and tightly regulated system that is fundamental to cellular homeostasis and protection against a myriad of stressors. Its dysregulation is implicated in numerous pathological conditions, making it a highly attractive target for therapeutic intervention. A thorough understanding of its core mechanisms, coupled with robust and quantitative experimental approaches, is paramount for researchers and drug development professionals seeking to modulate this pathway for therapeutic benefit. This guide provides a foundational resource to aid in the design and execution of studies aimed at unraveling the complexities of Keap1-Nrf2 signaling and harnessing its therapeutic potential.

References

- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sapphire Bioscience [sapphirebioscience.com]

- 14. avantorsciences.com [avantorsciences.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. 2.12. Co-immunoprecipitation [bio-protocol.org]

- 17. Transcription factor Nrf2: examination of nuclear protein levels by immunoblotting and promoter response element binding by chromatin immunoprecipitation (ChIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]

Technical Guide: KI696 Isomer in the Context of Keap1-Nrf2 Signaling

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the KI696 isomer, focusing on its physicochemical properties and its relationship to the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.

Introduction to KI696 and its Isomer

KI696 is recognized as a potent, high-affinity probe that disrupts the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). This inhibition leads to the activation of the Nrf2 pathway, a key mechanism in cellular antioxidant response. The this compound is a stereoisomer of KI696 and is characterized as being less active. This makes it a valuable tool for research, often serving as a negative control to validate the specific effects of the more active KI696 compound.

Physicochemical Data

The fundamental properties of the this compound are summarized in the table below. This data is essential for experimental design, including solution preparation and dosage calculations.

| Property | Value |

| CAS Number | 1799974-69-8[1][2] |

| Molecular Weight | 550.63 g/mol [2] |

The Keap1-Nrf2 Signaling Pathway: Mechanism of Action

The Keap1-Nrf2 pathway is a primary regulator of cytoprotective responses to oxidative and electrophilic stress.[3] Under basal conditions, Keap1, acting as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[4][5] This process maintains low intracellular levels of Nrf2.

In the presence of oxidative stress or electrophilic compounds, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2 and mediate its degradation.[4] Consequently, newly synthesized Nrf2 is stabilized, allowing it to translocate to the nucleus.

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of target genes.[3] The transcription of these genes, which include NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), orchestrates a comprehensive antioxidant and detoxification response.[6]

KI696 acts as a direct inhibitor of the Keap1-Nrf2 interaction.[7] By binding to the Kelch domain of Keap1, the same domain that recognizes Nrf2, KI696 competitively prevents the formation of the Keap1-Nrf2 complex.[2][7] This mimics the effect of an oxidative stress signal, leading to Nrf2 stabilization, nuclear translocation, and the activation of ARE-dependent gene expression. The this compound, being less active, has a significantly lower affinity for the Keap1 Kelch domain and is therefore less effective at disrupting the Keap1-Nrf2 interaction.

Signaling Pathway Diagram

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of KI696.

Experimental Protocols and Methodologies

The characterization of KI696 and its isomer as inhibitors of the Keap1-Nrf2 protein-protein interaction relies on a variety of established biochemical and biophysical assays. Below are descriptions of key experimental methodologies.

Fluorescence Polarization (FP) Assay

-

Principle: This in vitro assay is used to measure the binding affinity between the Keap1 Kelch domain and a fluorescently labeled Nrf2-derived peptide. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Keap1 protein, the tumbling rate slows significantly, leading to an increase in fluorescence polarization.

-

Methodology: A constant concentration of the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide are incubated together. Test compounds, such as the this compound, are added in increasing concentrations. If the compound displaces the fluorescent peptide from Keap1, the fluorescence polarization will decrease. The IC50 value, representing the concentration of the inhibitor required to displace 50% of the bound peptide, can then be calculated.

Surface Plasmon Resonance (SPR)-Based Solution Competition Assay

-

Principle: SPR is a label-free technique used to measure real-time biomolecular interactions. It detects changes in the refractive index at the surface of a sensor chip.

-

Methodology: The Keap1 Kelch domain protein is immobilized on the surface of an SPR sensor chip. A solution containing a fixed concentration of an Nrf2-derived peptide is then passed over the chip, resulting in a binding signal. To test for inhibition, the Nrf2 peptide is pre-incubated with varying concentrations of the this compound before being passed over the chip. A reduction in the binding signal indicates that the isomer is competing with the Nrf2 peptide for binding to the immobilized Keap1. This method allows for the determination of binding kinetics and affinity.[8]

Cellular Assays for Nrf2 Activation

-

Nrf2 Nuclear Translocation: Cells are treated with the this compound or a control compound. Following treatment, cells are fixed and permeabilized. Nrf2 is then visualized using immunofluorescence with an anti-Nrf2 antibody, and its localization within the cell (cytoplasmic vs. nuclear) is assessed by microscopy. An increase in nuclear Nrf2 is indicative of pathway activation.

-

ARE-Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. These cells are then treated with the test compound. Activation of the Nrf2 pathway will lead to the expression of luciferase, which can be quantified by measuring luminescence. This provides a quantitative measure of the transcriptional activity of Nrf2.

-

Target Gene Expression Analysis (qPCR): To confirm the functional consequences of Nrf2 activation, the mRNA levels of Nrf2 target genes such as NQO1 and HO-1 can be measured using quantitative real-time PCR (qPCR). Cells are treated with the this compound, and RNA is subsequently extracted and reverse-transcribed into cDNA. qPCR is then performed using primers specific for the target genes. An increase in mRNA levels compared to untreated cells indicates Nrf2-mediated gene transcription.

Conclusion

The this compound is a crucial chemical probe for the study of the Keap1-Nrf2 signaling pathway. Its characterization as a less active counterpart to the potent inhibitor KI696 allows for rigorous scientific inquiry, enabling researchers to dissect the specific cellular effects of Keap1-Nrf2 interaction disruption. The data and methodologies presented in this guide provide a framework for utilizing the this compound in research and drug development contexts, particularly in fields related to oxidative stress, inflammation, and neurodegenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KI696 | Nrf2 | TargetMol [targetmol.com]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Keap1-Nrf2 signaling pathway: mechanisms of regulation and role in protection of cells against toxicity caused by xenobiotics and electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of the Less Active Isomer of KI-696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the less active isomer of KI-696, a potent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction. This document summarizes its commercial availability, presents key biological data in a comparative format, and outlines relevant experimental methodologies.

Introduction

KI-696 is a high-affinity chemical probe designed to disrupt the Keap1-Nrf2 interaction, a critical pathway in the cellular oxidative stress response.[1][2] The inhibition of this interaction leads to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of a suite of antioxidant and cytoprotective genes. As with many chiral molecules, the biological activity of KI-696 is stereospecific. The commercially available "less active isomer" of KI-696 serves as a crucial negative control for researchers studying the effects of the active enantiomer, ensuring that observed biological effects are due to specific inhibition of the Keap1-Nrf2 pathway and not off-target effects.

Commercial Availability

The less active isomer of KI-696 is readily available from several chemical suppliers for research purposes. It is typically sold as a solid powder.

| Supplier | Catalog Number | CAS Number |

| MedChemExpress | HY-101140A | 1799974-69-8 |

| TargetMol | T11758 | 1799974-69-8 |

| Aladdin Scientific | K649515 | 1799974-69-8 |

| Universal Biologicals | CS-0064083 | 1799974-69-8 |

Note: This list is not exhaustive and other suppliers may exist.

Quantitative Biological Data

The following table summarizes the key quantitative data for both the active KI-696 and its less active isomer, primarily sourced from the foundational study by Davies et al. (2016). This allows for a direct comparison of their biological activities.

| Parameter | KI-696 (Active Isomer) | Less Active Isomer | Reference |

| CAS Number | 1799974-70-1 | 1799974-69-8 | N/A |

| Binding Affinity (Kd) to Keap1 | 1.3 nM | > 10,000 nM | [3][4] |

| Cellular Activity (EC50 in NQO1 induction assay) | 22 nM | > 10,000 nM | [3][4] |

Signaling Pathway

The Keap1-Nrf2 signaling pathway is a central regulator of cellular defense against oxidative and electrophilic stress. The diagram below illustrates the mechanism of action of KI-696.

Experimental Protocols

The following are summaries of the key experimental protocols adapted from Davies et al., 2016, which are essential for understanding the characterization of KI-696 and its isomers.

Synthesis and Chiral Separation of KI-696 Isomers

The synthesis of the racemic mixture of KI-696 is a multi-step process. The final step involves the separation of the enantiomers to isolate the active and less active forms.

Protocol:

-

The racemic mixture of KI-696 is synthesized according to the procedures outlined in the supporting information of Davies et al., 2016.

-

The enantiomers are resolved by preparative chiral supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC).

-

A suitable chiral stationary phase, such as a Chiralpak AD-H column, is used.

-

The mobile phase typically consists of a mixture of CO2 and a polar solvent like methanol or ethanol, often with a basic additive such as diethylamine to improve peak shape.

-

The two enantiomers are collected as separate fractions, with the active isomer typically being the faster-eluting peak.

-

The enantiomeric purity of each fraction is confirmed by analytical chiral HPLC.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to directly measure the binding affinity of the compounds to the Keap1 Kelch domain.

Protocol:

-

Recombinant human Keap1 Kelch domain (residues 321-609) is expressed and purified.

-

The protein is dialyzed into a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

The ITC experiment is performed on a microcalorimeter. The sample cell contains the Keap1 protein solution (e.g., at 10-20 µM).

-

The syringe is filled with the test compound (KI-696 or its isomer) at a concentration approximately 10-fold higher than the protein.

-

The compound is titrated into the protein solution in a series of small injections.

-

The heat change upon binding is measured for each injection.

-

The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

NQO1 Induction Cellular Assay

This assay measures the ability of the compounds to activate the Nrf2 pathway in a cellular context by quantifying the induction of a downstream target gene, NQO1.

Protocol:

-

Human bronchial epithelial cells (e.g., BEAS-2B) are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of KI-696 or its less active isomer for a specified period (e.g., 48 hours).

-

After incubation, the cells are lysed.

-

The activity of NQO1 in the cell lysates is measured using a suitable enzymatic assay. This typically involves providing a substrate for NQO1 (e.g., menadione) and measuring the rate of reduction of a reporter molecule (e.g., MTT).

-

The data are normalized to a vehicle control and plotted against the compound concentration.

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Conclusion

The commercially available less active isomer of KI-696 is an indispensable tool for researchers investigating the Keap1-Nrf2 signaling pathway. Its lack of significant biological activity, in stark contrast to the potent active enantiomer, allows for rigorous validation of on-target effects in cellular and in vivo models. The detailed experimental protocols provided in this guide offer a foundation for the replication and extension of the key findings related to this important chemical probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Monoacidic Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1:NRF2) Protein-Protein Interaction with High Cell Potency Identified by Fragment-Based Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

KI696: A Potent Chemical Probe for the Keap1-Nrf2 Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KI696 is a potent and selective chemical probe that acts as an inhibitor of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). By disrupting this interaction, KI696 stabilizes Nrf2, leading to its nuclear translocation and the subsequent activation of the antioxidant response element (ARE)-dependent gene expression. This guide provides a comprehensive literature review of KI696, including its quantitative data, detailed experimental protocols, and key signaling pathways, to facilitate its use as a chemical probe in basic research and drug discovery.

Quantitative Data

The following tables summarize the key quantitative data for KI696, providing a clear comparison of its binding affinity, selectivity, and cellular and in vivo potency.

Table 1: In Vitro Binding Affinity and Selectivity of KI696

| Target | Assay | Parameter | Value | Reference |

| Primary Target | ||||

| Human KEAP1 Kelch domain (residues 321-609) | Isothermal Titration Calorimetry (ITC) | Kd | 1.3 nM | [1] |

| Off-Targets | ||||

| Organic anion transporting polypeptide 1B1 (OATP1B1) | Binding Assay | IC50 | 2.5 µM | [1] |

| Bile salt export pump (BSEP) | Binding Assay | IC50 | 4.0 µM | [1] |

| Phosphodiesterase 3A (PDE3A) | Binding Assay | IC50 | 10 µM | [1] |

Table 2: In Vitro and In Vivo Activity of KI696

| Assay | System | Parameter | Value | Reference |

| In Vitro | ||||

| NQO1 Activity | BEAS-2B cells | pEC50 | (not specified) | [1] |

| Cytotoxicity | BEAS-2B cells | - | No cytotoxicity up to 10 µM | [1] |

| In Vivo | ||||

| Nqo1 gene expression | Rat lung | EC50 | 44.0 µmol/kg | [2] |

| Ho-1 gene expression | Rat lung | EC50 | 25.7 µmol/kg | [2] |

| Txnrd1 gene expression | Rat lung | EC50 | 42.6 µmol/kg | [2] |

| Srxn1 gene expression | Rat lung | EC50 | 33.8 µmol/kg | [2] |

| Gsta3 gene expression | Rat lung | EC50 | 28.4 µmol/kg | [2] |

| Gclc gene expression | Rat lung | EC50 | 44.1 µmol/kg | [2] |

Table 3: In Vivo Pharmacokinetics of KI696 in Rats

| Dose (IV infusion) | Steady State Blood Concentration |

| 10 µmol/kg | 407 ± 44 nM |

| 35 µmol/kg | 946 ± 50 nM |

| 50 µmol/kg | 1437 ± 186 nM |

| [Source:[1]] |

Signaling Pathway and Mechanism of Action

KI696 functions by directly interfering with the binding of Nrf2 to the Kelch domain of Keap1. Under basal conditions, Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This keeps the cellular levels of Nrf2 low. Upon binding of KI696 to the Nrf2 binding pocket on Keap1, the Keap1-Nrf2 interaction is disrupted. This prevents the ubiquitination of Nrf2, leading to its stabilization and accumulation in the cytoplasm. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense (e.g., NQO1, HO-1) and detoxification.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of KI696.

Isothermal Titration Calorimetry (ITC) for Kd Determination

Objective: To determine the dissociation constant (Kd) of KI696 for the human KEAP1 Kelch domain.

Materials:

-

Human KEAP1 Kelch domain (residues 321-609)

-

KI696

-

ITC Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

MicroCalorimeter (e.g., MicroCal ITC200)

Procedure:

-

Prepare a solution of the KEAP1 Kelch domain at a concentration of 10 µM in ITC buffer.

-

Prepare a solution of KI696 at a concentration of 100 µM in ITC buffer.

-

Degas both solutions for 10-15 minutes prior to use.

-

Load the KEAP1 solution into the sample cell of the calorimeter.

-

Load the KI696 solution into the injection syringe.

-

Set the experiment temperature to 25°C.

-

Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL of the KI696 solution into the KEAP1 solution at 150-second intervals.

-

Record the heat changes upon each injection.

-

Analyze the data using the appropriate software (e.g., Origin) by fitting to a one-site binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

References

Methodological & Application

Application Notes and Protocols for the Use of KI696 Isomer in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. The small molecule KI696 is a high-affinity probe that potently disrupts the Keap1-Nrf2 protein-protein interaction, leading to the stabilization and nuclear translocation of Nrf2. This activation of the Nrf2 pathway results in the transcriptional upregulation of a battery of cytoprotective genes.

The KI696 isomer is the less active stereoisomer of KI696.[1] Due to its structural similarity but reduced biological activity, the this compound serves as an ideal negative control for in vitro experiments investigating the effects of the active KI696 compound. Its use allows researchers to distinguish the specific effects of Keap1-Nrf2 pathway activation from off-target or non-specific effects of the chemical scaffold.

These application notes provide detailed protocols for the use of the this compound as a negative control in cell culture experiments, alongside its active counterpart, KI696.

Data Presentation

Table 1: Reagent and Stock Solution Preparation

| Reagent | Supplier Example | Catalog Number Example | Molecular Weight | Recommended Solvent | Stock Concentration | Storage |

| KI696 | MedChemExpress | HY-101140 | 550.63 g/mol | DMSO | 10 mM | -20°C for up to 1 year, -80°C for up to 2 years[1] |

| This compound | MedChemExpress | HY-101140A | 550.63 g/mol | DMSO | 10 mM | -20°C for up to 1 year, -80°C for up to 2 years[1] |

| DMSO | Sigma-Aldrich | D2650 | 78.13 g/mol | N/A | N/A | Room Temperature |

Table 2: Recommended Experimental Conditions for Cell Culture

| Parameter | Recommendation | Notes |

| Cell Lines | Human non-small cell lung cancer (e.g., A549, H2009), Human bronchial epithelial cells (NHBE), Mouse embryonic fibroblasts (MEFs) | Cell line selection should be based on the specific research question. |

| KI696 Concentration | 100 nM - 1 µM[2][3] | The optimal concentration should be determined empirically for each cell line and experimental endpoint. |

| This compound Concentration | 100 nM - 1 µM | Use the same concentration as the active KI696 compound for direct comparison. |

| Vehicle Control | DMSO | The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity. |

| Treatment Duration | 24 - 36 hours[2][3] | The optimal time course should be determined based on the specific cellular response being measured. |

Experimental Protocols

Protocol 1: General Cell Treatment with KI696 and this compound

This protocol describes the general procedure for treating cultured cells with KI696 and its isomer.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

KI696 stock solution (10 mM in DMSO)

-

This compound stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

-

Sterile microcentrifuge tubes

-

Serological pipettes and pipette tips

-

Cell culture plates (e.g., 6-well, 12-well, or 96-well)

Procedure:

-

Cell Seeding: Seed cells in the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Working Solutions:

-

On the day of treatment, prepare serial dilutions of the 10 mM KI696 and this compound stock solutions in complete cell culture medium to achieve the desired final concentrations.

-

Prepare a vehicle control solution by diluting DMSO in complete cell culture medium to the same final concentration as in the compound-treated wells.

-

-

Cell Treatment:

-

Carefully remove the old medium from the cell culture plates.

-

Add the prepared working solutions of KI696, this compound, or vehicle control to the respective wells.

-

-

Incubation: Return the plates to the incubator and incubate for the desired duration (e.g., 24-36 hours).

-

Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays, western blotting, or qRT-PCR.

Experimental Workflow Diagram

Caption: Workflow for cell treatment and subsequent analysis.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for assessing cell viability after treatment with KI696 and its isomer using a colorimetric MTS-based assay.

Materials:

-

Cells treated according to Protocol 1 in a 96-well plate

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plate reader

Procedure:

-

Following the treatment period, add 20 µL of MTS reagent directly to each well of the 96-well plate containing 100 µL of medium.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis:

-

Subtract the average absorbance of the media-only background wells from all other values.

-

Express the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Protocol 3: Western Blotting for Nrf2 and Downstream Targets

This protocol details the detection of Nrf2 protein levels and its downstream targets by western blotting.

Materials:

-

Cells treated according to Protocol 1 in 6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or anti-HSP90 as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes

This protocol is for measuring the mRNA expression levels of Nrf2 target genes.

Materials:

-

Cells treated according to Protocol 1 in 6-well plates

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

SYBR Green or TaqMan-based qPCR master mix

-

qRT-PCR instrument

-

Primers for target genes (e.g., NQO1, GCLC, SLC7A11, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR:

-

Set up the qRT-PCR reactions by mixing the cDNA, qPCR master mix, and forward and reverse primers.

-

Perform the qRT-PCR using a standard cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Signaling Pathway and Logical Relationships

Keap1-Nrf2 Signaling Pathway Diagram

Caption: The Keap1-Nrf2 pathway and the inhibitory action of KI696.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging the master regulator of the antioxidant response in non-small cell lung cancer with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing the KI696 Isomer as a Negative Control in ARE Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response by binding to the antioxidant response element (ARE) in the promoter region of many cytoprotective genes.[1][2][3] Under basal conditions, Nrf2 is kept at low levels through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] Small molecules that disrupt the Keap1-Nrf2 interaction can stabilize Nrf2, leading to its nuclear translocation and the activation of ARE-dependent gene expression.[5]

The ARE reporter assay is a widely used cell-based assay to screen for and characterize compounds that modulate the Nrf2 signaling pathway. In this assay, cells are engineered to express a reporter gene, such as luciferase, under the control of an ARE-containing promoter. Activation of the Nrf2 pathway results in an increase in reporter gene expression, which can be quantified as a luminescent or fluorescent signal.

Proper validation of hits from ARE reporter assays requires the use of appropriate controls. An ideal negative control is a compound that is structurally similar to the active compound but lacks its biological activity. The less active isomer of KI696, a potent Nrf2 activator that functions by inhibiting the Keap1-Nrf2 interaction, serves as an excellent negative control in ARE reporter assays.[1] This document provides detailed application notes and protocols for using the KI696 isomer as a negative control to validate the specificity of Nrf2 activation in an ARE reporter assay.

The Nrf2-Keap1 Signaling Pathway and the Role of KI696

The Nrf2-Keap1 signaling pathway is a key regulator of cellular defense against oxidative and electrophilic stress.

Under homeostatic conditions, Keap1 acts as a substrate adaptor for a Cul3-Rbx1 E3 ubiquitin ligase complex, leading to the continuous ubiquitination and proteasomal degradation of Nrf2.[4] Oxidative or electrophilic stress modifies cysteine residues on Keap1, causing a conformational change that impairs its ability to target Nrf2 for degradation. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, heterodimerize with small Maf proteins (sMaf), and bind to ARE sequences to initiate the transcription of antioxidant and cytoprotective genes.[4]

KI696 is a potent and selective small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[3] By binding to the Kelch domain of Keap1, KI696 prevents the binding of Nrf2, thereby inhibiting its degradation and leading to its activation. The this compound, being a less active stereoisomer, is expected to have a significantly lower affinity for Keap1, resulting in a lack of Nrf2 stabilization and activation. This property makes it an ideal negative control to demonstrate that the observed ARE reporter activity is due to the specific interaction of the active compound with the Keap1-Nrf2 pathway.

Data Presentation

The following tables summarize representative quantitative data from an ARE-luciferase reporter assay comparing the activity of KI696 with its less active isomer.

Table 1: Dose-Response of KI696 and this compound in ARE Reporter Assay

| Concentration (µM) | KI696 (Fold Induction) | This compound (Fold Induction) |

| 0.01 | 1.5 ± 0.2 | 1.1 ± 0.1 |

| 0.1 | 4.2 ± 0.5 | 1.2 ± 0.2 |

| 1 | 12.5 ± 1.8 | 1.3 ± 0.1 |

| 10 | 25.8 ± 3.1 | 1.5 ± 0.3 |

| 100 | 28.1 ± 3.5 | 1.6 ± 0.2 |

Data are presented as mean ± standard deviation (n=3). Fold induction is calculated relative to the vehicle control (DMSO). The data for the this compound is illustrative of a negative control and is based on its known lower affinity for Keap1.

Table 2: Key Parameters for KI696 and this compound

| Compound | EC50 (µM) | Max Fold Induction |

| KI696 | ~0.5 | ~28 |

| This compound | >100 | <2 |

EC50 values are calculated from the dose-response curves. The data for the this compound is illustrative.

Experimental Protocols

This section provides a detailed protocol for performing an ARE reporter assay in a 96-well format using a dual-luciferase reporter system.

Experimental Workflow

Materials and Reagents

-

Cell Line: A suitable mammalian cell line (e.g., HepG2, HEK293T)

-

Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Reporter Plasmids:

-

ARE-luciferase reporter plasmid (containing multiple ARE sequences driving firefly luciferase expression)

-

Control plasmid constitutively expressing Renilla luciferase (for normalization)

-

-

Transfection Reagent: A suitable transfection reagent (e.g., Lipofectamine® 3000)

-

96-well Plates: White, clear-bottom tissue culture-treated plates

-

Compounds:

-

KI696 (Nrf2 activator)

-

This compound (negative control)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

-

Dual-Luciferase® Reporter Assay System: (e.g., Promega)

-

Passive Lysis Buffer

-

Luciferase Assay Reagent II (firefly luciferase substrate)

-

Stop & Glo® Reagent (Renilla luciferase substrate)

-

-

Luminometer: Plate-reading luminometer with dual injectors

Detailed Protocol

Day 1: Cell Seeding and Transfection

-

Trypsinize and count cells. Seed cells into a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Add the transfection complexes to the cells and gently mix.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

Day 2: Compound Treatment

-

Prepare serial dilutions of KI696 and the this compound in cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

-

Carefully remove the medium from the transfected cells and replace it with the medium containing the different concentrations of the compounds or the vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

Day 3: Luciferase Assay

-

Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.

-

Remove the medium from the wells and wash once with phosphate-buffered saline (PBS).

-

Add an appropriate volume of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking to ensure complete cell lysis.

-

Program the luminometer to inject the Luciferase Assay Reagent II and measure the firefly luciferase activity, followed by the injection of the Stop & Glo® Reagent and measurement of the Renilla luciferase activity.

-

Measure the luminescence from each well.

Data Analysis

-

For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Calculate the average normalized luciferase activity for each treatment group.

-

Determine the fold induction for each compound concentration by dividing the average normalized activity of the treated wells by the average normalized activity of the vehicle control wells.

-

Plot the fold induction as a function of the compound concentration to generate dose-response curves.

-

Calculate the EC50 value for the active compound (KI696) from the dose-response curve.

Conclusion